![molecular formula C28H28N2O4 B2644176 N-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]-3,3-diphenylpropanamide CAS No. 896676-92-9](/img/no-structure.png)

N-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]-3,3-diphenylpropanamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

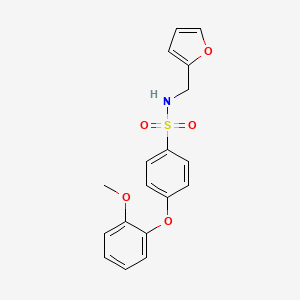

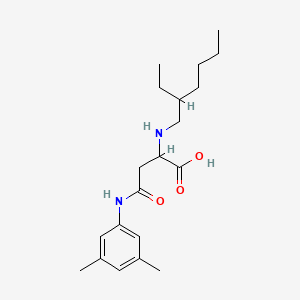

N-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]-3,3-diphenylpropanamide is a useful research compound. Its molecular formula is C28H28N2O4 and its molecular weight is 456.542. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Corrosion Inhibition Studies

A theoretical study explored the inhibition efficiencies of quinoxalines compounds, which are structurally similar to N-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]-3,3-diphenylpropanamide, as corrosion inhibitors for copper in nitric acid media. This study utilized Quantum chemical calculations based on the Density Functional Theory (DFT) method to understand the relationship between the molecular structure of quinoxalines and their inhibition efficiency (Zarrouk et al., 2014).

Synthesis and Cytotoxic Activity

A reaction study involving 4-dimethylaminomethylene-6-methyl-4H-pyrano[4,3-b]quinoline-1,3-dione with primary amines led to the creation of 2-substituted 6-methyl-1-oxo-1,2-dihydrobenzo[b][1,6]naphthyridine-4-carboxylic acids. The derived 4-N-[2-(dimethylamino)ethyl]carboxamides were tested for growth inhibitory properties against various cell lines, demonstrating potent cytotoxicity (Deady et al., 2003).

Synthesis of Metabolites

Efficient syntheses of metabolites of a compound structurally similar to this compound have been achieved, highlighting the potential for generating different metabolites from complex compounds (Mizuno et al., 2006).

Novel Synthesis Methods

A study presented an efficient synthesis method for N1-substituted 2,5-dioxo-1,2,5,6,7,8-hexahydro-3-quinolinecarboxamide, indicating advancements in the synthesis techniques for complex quinoline derivatives (Yermolayev et al., 2008).

Antirheumatic Drug Research

Research on disease-modifying antirheumatic drugs (DMARDs) included the synthesis and activity study of metabolites of a compound related to this compound. This study is significant in understanding the pharmacological properties of such compounds (Baba et al., 1998).

Quinoline Derivatives as Antitumor Agents

The synthesis of certain quinoline derivatives, analogous to this compound, showed potential as potent antitumor agents. This indicates the compound's relevance in cancer research (Phillips & Castle, 1980).

Targeted Drug Delivery Studies

A study synthesized N-(2-(bis(pyridin-2-ylmethyl)amino)ethyl)quinoline-2-carboxamides, demonstrating the potential for targeted drug delivery, particularly in delivering nitric oxide to biological sites such as tumors (Yang et al., 2017).

Eigenschaften

| { "Design of the Synthesis Pathway": "The synthesis pathway for N-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]-3,3-diphenylpropanamide involves the condensation of 5,8-dimethoxy-2-oxo-1H-quinoline-3-carbaldehyde with 3,3-diphenylpropionyl chloride, followed by reduction of the resulting imine with sodium borohydride and subsequent acylation with 2-bromoethylamine.", "Starting Materials": [ "5,8-dimethoxy-2-oxo-1H-quinoline-3-carbaldehyde", "3,3-diphenylpropionyl chloride", "sodium borohydride", "2-bromoethylamine" ], "Reaction": [ "Step 1: Condensation of 5,8-dimethoxy-2-oxo-1H-quinoline-3-carbaldehyde with 3,3-diphenylpropionyl chloride in the presence of a base such as triethylamine or pyridine to form the corresponding imine.", "Step 2: Reduction of the imine with sodium borohydride in a suitable solvent such as ethanol or methanol to form the corresponding amine.", "Step 3: Acylation of the amine with 2-bromoethylamine in the presence of a base such as potassium carbonate or sodium hydride to form the final product, N-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]-3,3-diphenylpropanamide." ] } | |

CAS-Nummer |

896676-92-9 |

Molekularformel |

C28H28N2O4 |

Molekulargewicht |

456.542 |

IUPAC-Name |

N-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]-3,3-diphenylpropanamide |

InChI |

InChI=1S/C28H28N2O4/c1-33-24-13-14-25(34-2)27-23(24)17-21(28(32)30-27)15-16-29-26(31)18-22(19-9-5-3-6-10-19)20-11-7-4-8-12-20/h3-14,17,22H,15-16,18H2,1-2H3,(H,29,31)(H,30,32) |

InChI-Schlüssel |

VVQHZRXKXVNRHC-UHFFFAOYSA-N |

SMILES |

COC1=C2C=C(C(=O)NC2=C(C=C1)OC)CCNC(=O)CC(C3=CC=CC=C3)C4=CC=CC=C4 |

Löslichkeit |

not available |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(2,4-dimethylphenyl)-5-[(2-fluorophenyl)methyl]-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2644093.png)

![N-(2-{[(4-chloroanilino)carbonyl]amino}ethyl)-2,5-bis(2,2,2-trifluoroethoxy)benzenecarboxamide](/img/structure/B2644096.png)

![Methyl 2-[(2-chloropyridine-3-carbonyl)oxymethyl]-4-phenylquinoline-3-carboxylate](/img/structure/B2644101.png)

![N-(4-fluoro-1,3-benzothiazol-2-yl)-2-(phenylsulfanyl)-N-[(pyridin-3-yl)methyl]acetamide](/img/structure/B2644105.png)

![5-amino-N-(2,4-dimethoxyphenyl)-1-{[2-(2,4-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2644107.png)

![N'-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-4-[(3,5-dimethylpiperidin-1-yl)sulfonyl]benzohydrazide](/img/structure/B2644108.png)

![N-{[4-(furan-2-yl)thiophen-2-yl]methyl}-2-(trifluoromethyl)benzamide](/img/structure/B2644109.png)